molecular formula C11H12BrNO3 B1280511 5-Bromo-2-butyramidobenzoic acid CAS No. 73721-76-3

5-Bromo-2-butyramidobenzoic acid

Cat. No. B1280511
CAS RN: 73721-76-3
M. Wt: 286.12 g/mol
InChI Key: GXWCOUDKEAADOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several studies. For instance, a novel synthesis route for pyrazole derivatives using a selective Sandmeyer reaction is described, which could be relevant for the synthesis of related compounds . Another paper reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating the versatility of brominated benzoic acids in chemical synthesis . Additionally, the use of 2-bromobenzoic acids as building blocks for constructing various spiro compounds through free radical reactions is discussed, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been analyzed using various techniques. For example, the conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was studied using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer . Similarly, the molecular structure and vibrational wave numbers of 2-amino-5-bromo-benzoic acid methyl ester were calculated, and the formation of hydrogen bonds was investigated .

Chemical Reactions Analysis

Chemical reactions involving brominated benzoic acid derivatives demonstrate their reactivity and potential for forming diverse products. The reaction of 5-bromo enones with pyrazoles, for example, yielded unexpected N,O-aminal derivatives, highlighting the complexity of reactions involving brominated compounds . The synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid also provide insights into the reactivity of brominated benzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are crucial for their application in various fields. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . The properties of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid were characterized, including their heat capacities, thermal processes, and bacteriostatic activities .

Scientific Research Applications

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .

Methods of Application or Experimental Procedures

The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70kg/batch .

Results or Outcomes

The total yield of the process was 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Environmental Chemistry: Formation of Brominated Disinfection Byproducts

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” has been identified as one of the brominated disinfection byproducts (Br-DBPs) formed during the chlorination of saline sewage effluents .

Results or Outcomes

Organic Chemistry: Synthesis of Honokiol

Summary of the Application

“5-Bromo-2-butyramidobenzoic acid” may be employed as a starting reagent for the synthesis of honokiol , a biphenyl-type neolignan .

Safety And Hazards

Safety data for “5-Bromo-2-butyramidobenzoic acid” suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . It is also advised to keep containers tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

5-bromo-2-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWCOUDKEAADOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505021
Record name 5-Bromo-2-butanamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-butyramidobenzoic acid

CAS RN

73721-76-3
Record name 5-Bromo-2-butanamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.